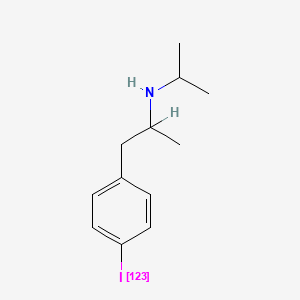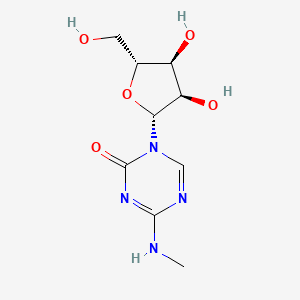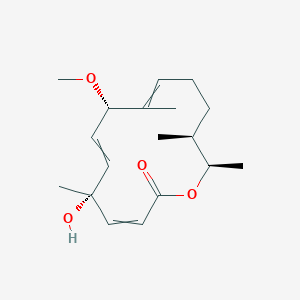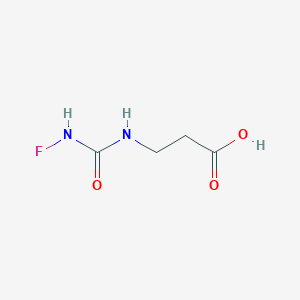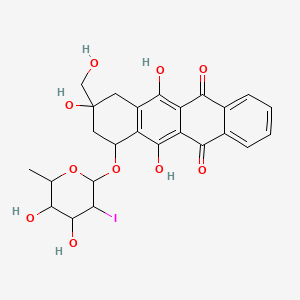
Piroximone
Descripción general
Descripción
Piroximona, también conocida por su nombre químico, es un fármaco de molécula pequeña desarrollado por Sanofi. Su objetivo principal es la fosfodiesterasa 3 (PDE3), una enzima involucrada en la regulación de los niveles de nucleótidos cíclicos dentro de las células. La piroximona ha sido investigada por sus posibles efectos terapéuticos en enfermedades cardiovasculares, particularmente la insuficiencia cardíaca .
Métodos De Preparación
Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para la piroximona no están ampliamente disponibles en la literatura. Se sintetiza a través de procesos químicos en el laboratorio. Los métodos de producción industrial son propietarios y no se divulgan públicamente.
Análisis De Reacciones Químicas
Es probable que la piroximona experimente diversas reacciones químicas debido a su actividad inhibitoria de PDE3. Si bien la información detallada sobre reacciones específicas es limitada, podemos inferir que interactúa con las vías de señalización celular relacionadas con los nucleótidos cíclicos. Los reactivos y condiciones comunes utilizados en estas reacciones siguen sin revelarse.
Aplicaciones Científicas De Investigación
Las aplicaciones de la piroximona se extienden más allá de la medicina cardiovascular. Aquí hay algunas áreas donde se ha explorado:
Cardiología: La piroximona ha sido investigada por sus efectos inotrópicos positivos, que mejoran la contractilidad cardíaca. Puede utilizarse en el tratamiento agudo de la insuficiencia cardíaca congestiva grave.
Otros campos: Aunque se ha estudiado menos, las posibles aplicaciones de la piroximona incluyen la investigación en química, biología e industria. Se necesita una mayor investigación para comprender completamente su impacto más amplio.
Mecanismo De Acción
El mecanismo de acción de la piroximona implica la inhibición de PDE3. Al hacerlo, aumenta los niveles intracelulares de AMP cíclico (AMPc), lo que lleva a una mayor contractilidad y vasodilatación. Los objetivos moleculares y las vías de señalización afectadas por la piroximona siguen siendo un área de investigación activa.
Comparación Con Compuestos Similares
La piroximona comparte similitudes con otros inhibidores de PDE3, como la enoximona. Sus características y ventajas únicas aún no se han dilucidado completamente.
Propiedades
IUPAC Name |
4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWJZOWLHWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233479 | |
| Record name | Piroximone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84490-12-0 | |
| Record name | Piroximone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroximone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROXIMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1215262.png)
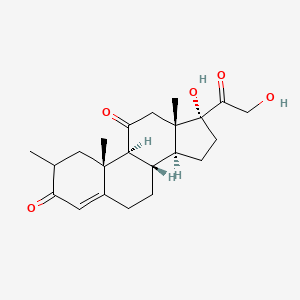
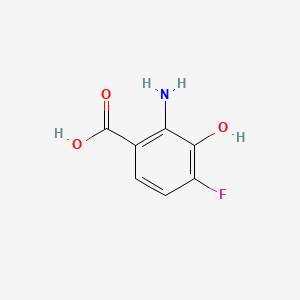

![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
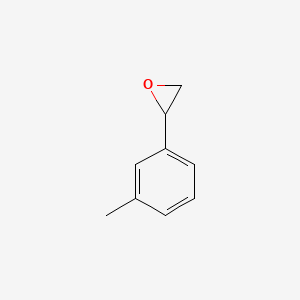
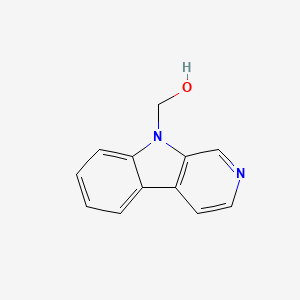
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
